molecular formula C6H6F3NO2S2 B2885687 N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide CAS No. 2326993-78-4

N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide

Cat. No. B2885687
CAS RN: 2326993-78-4
M. Wt: 245.23
InChI Key: RQJPNEOMLOOPPG-UHFFFAOYSA-N
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Description

“N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide” is a compound that contains a thiophene ring. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The introduction of the trifluoroethyl group into the molecule often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .


Chemical Reactions Analysis

N-(2,2,2-Trifluoroethyl)isatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This compound has been involved in various organic synthesis reactions in recent years, focusing on the types of reactions and the stereoselectivity of products .

Future Directions

The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . N-(2,2,2-Trifluoroethyl)isatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This compound has been involved in various organic synthesis reactions in recent years, and it is expected that its application in this field will continue to grow .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2S2/c7-6(8,9)4-10-14(11,12)5-2-1-3-13-5/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJPNEOMLOOPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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